molecular formula C17H16FNO3 B3990730 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide

Cat. No.: B3990730
M. Wt: 301.31 g/mol
InChI Key: QOOPIVVFMRWERW-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide is a chemical compound that belongs to the class of benzodioxin derivatives This compound features a benzodioxin ring system, which is a fused dioxin and benzene ring, and a fluorinated benzamide group

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11(19-17(20)13-3-2-4-14(18)9-13)12-5-6-15-16(10-12)22-8-7-21-15/h2-6,9-11H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOPIVVFMRWERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide typically involves the following steps:

  • Formation of 2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine: This intermediate can be synthesized through the reduction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.

  • Amide Coupling: The final step involves the coupling of the fluorinated benzamide with the 2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The benzodioxin ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the fluorinated benzamide group to produce corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).

  • Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzodioxin ring.

  • Reduction Products: Amine derivatives of the fluorinated benzamide group.

  • Substitution Products: Substituted benzodioxin derivatives with different functional groups.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential antibacterial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including Alzheimer's disease and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated benzamide group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Uniqueness: N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide is unique due to its fluorinated benzamide group, which imparts distinct chemical and biological properties compared to similar compounds. This fluorine atom enhances its reactivity and potential for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide

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